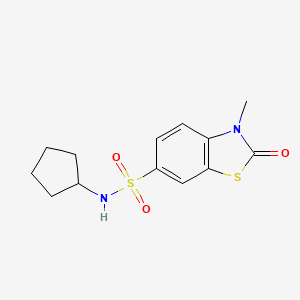
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide, also known as CBX or TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CBX belongs to the class of benzothiazole sulfonamide compounds and has been shown to have potent inhibitory effects on various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase.
Wirkmechanismus
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide exerts its inhibitory effects on BTK by binding to the kinase domain and preventing its activation. This, in turn, leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects on various B-cell malignancies, including CLL, MCL, and WM. It has also been shown to induce apoptosis in these cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines, including TNF-α and IL-6, and promoting the production of anti-inflammatory cytokines, including IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have off-target effects on other kinases, including ITK and TEC kinase, which can limit its specificity.
Zukünftige Richtungen
There are several potential future directions for the development of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide and other benzothiazole sulfonamide compounds. One potential direction is the development of more potent and selective inhibitors of BTK that can overcome the limitations of this compound. Another potential direction is the combination of BTK inhibitors with other targeted therapies, including PI3K inhibitors and BCL-2 inhibitors, to enhance their efficacy. Additionally, the development of novel delivery systems, including nanoparticles and liposomes, may help to overcome the solubility issues associated with this compound and other benzothiazole sulfonamide compounds.
Synthesemethoden
The synthesis of N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves several steps, including the condensation of 2-aminobenzenesulfonamide with cyclopentanone to form N-cyclopentyl-2-aminobenzene sulfonamide. This intermediate is then reacted with methyl isobutyryl chloride to form this compound. The final product is obtained by purifying the crude product through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to have potent inhibitory effects on BTK, a kinase that plays a critical role in B-cell receptor signaling and is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom's macroglobulinemia (WM).
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-15-11-7-6-10(8-12(11)19-13(15)16)20(17,18)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTUQTIFNDMTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CCCC3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7548145.png)

![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-pyridin-3-ylmethanone](/img/structure/B7548160.png)

![2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine](/img/structure/B7548175.png)
![ethyl 4-{[(2-ethylphenyl)amino]sulfonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B7548178.png)
![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)

![5-(4-Chlorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548217.png)